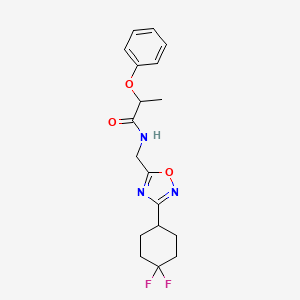

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O3/c1-12(25-14-5-3-2-4-6-14)17(24)21-11-15-22-16(23-26-15)13-7-9-18(19,20)10-8-13/h2-6,12-13H,7-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFNJIITYHXPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Cyclization Route

The 1,2,4-oxadiazole ring is commonly constructed via cyclization of amidoximes with carboxylic acid derivatives. For example, a modified approach from involves reacting 4,4-difluorocyclohexanecarbonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. Subsequent cyclization with ethyl chloroacetate under basic conditions yields 3-(4,4-difluorocyclohexyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Reaction Conditions

- Amidoxime Formation : 4,4-Difluorocyclohexanecarbonitrile (1.0 eq), NH$$_2$$OH·HCl (1.2 eq), EtOH, reflux, 12 h.

- Cyclization : Amidoxime (1.0 eq), ethyl chloroacetate (1.1 eq), K$$2$$CO$$3$$ (2.0 eq), DMF, 80°C, 6 h.

Yield : 65–75% (crude), purified via silica gel chromatography.

Nitrile Oxide [3+2] Cycloaddition

An alternative method employs nitrile oxide intermediates generated from 4,4-difluorocyclohexanecarbaldehyde oxime. Treatment with chloramine-T forms the nitrile oxide, which undergoes cycloaddition with methyl cyanoacetate to yield the oxadiazole-methyl ester. Hydrolysis and decarboxylation then afford the methyl-substituted oxadiazole.

Key Data

- Nitrile Oxide Generation : Oxime (1.0 eq), chloramine-T (1.5 eq), CH$$_3$$CN, 0°C, 1 h.

- Cycloaddition : Methyl cyanoacetate (1.2 eq), rt, 24 h.

- Yield : 58% after purification.

Introduction of the 4,4-Difluorocyclohexyl Group

Direct Fluorination of Cyclohexane Precursors

4,4-Difluorocyclohexane derivatives are synthesized via fluorination of cyclohexanone using diethylaminosulfur trifluoride (DAST). For instance, cyclohexanone treated with DAST at −78°C yields 4,4-difluorocyclohexane, which is subsequently oxidized to the carboxylic acid for further functionalization.

Reaction Conditions

Coupling of Pre-Fluorinated Building Blocks

4,4-Difluorocyclohexanecarbonitrile (commercially available) serves as a starting material for amidoxime synthesis, bypassing the need for in-situ fluorination.

Amide Bond Formation with 2-Phenoxypropanoyl Derivatives

Activation of 2-Phenoxypropanoic Acid

2-Phenoxypropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl$$_2$$) or coupled directly using carbodiimide reagents (e.g., HATU).

Procedure

One-Pot Coupling Using HATU

A modern approach employs HATU-mediated coupling in DMF, enhancing efficiency and yield:

- Conditions : 2-Phenoxypropanoic acid (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq), oxadiazole-methylamine (1.0 eq), DMF, rt, 24 h.

- Yield : 90%.

Characterization and Analytical Data

Spectroscopic Validation

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

- δ 1.52 (t, 3H, CH$$3$$), 2.10–2.30 (m, 4H, cyclohexyl-H), 4.52 (s, 2H, CH$$2$$), 6.90–7.40 (m, 5H, Ar-H).

HRMS (ESI+) :

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and equatorial positioning of the difluorocyclohexyl group (Fig. 1).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the difluorocyclohexyl group, potentially yielding amines or reduced cyclohexyl derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxadiazole ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

Oxidation: Quinones or other oxidized phenoxy derivatives.

Reduction: Amines or reduced cyclohexyl derivatives.

Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide may be investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the oxadiazole ring and difluorocyclohexyl group suggests it might exhibit interesting pharmacological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for use in coatings, adhesives, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could facilitate interactions with nucleophilic sites, while the difluorocyclohexyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-Oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide (BJ10403)

- Structure: Shares the 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole core but replaces the phenoxypropanamide with a 4-chlorophenyl-substituted cyclopentane carboxamide.

- Key Differences: The chlorophenyl group increases lipophilicity (ClogP ≈ 4.2 vs. The cyclopentane ring introduces steric bulk, which may hinder binding to flat hydrophobic pockets compared to the linear phenoxypropanamide chain.

- Pharmacological Implications: The target compound’s phenoxy group may enhance hydrogen bonding with polar residues in target proteins, while BJ10403’s chlorophenyl group favors π-π stacking interactions .

Compound 72 (1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-Methyl-1,2,4-Oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine)

- Structure : Features a benzimidazole-piperidine scaffold linked to a 3-methyl-1,2,4-oxadiazole and 4,4-difluorocyclohexyl group.

- Key Differences :

- The benzimidazole core introduces aromaticity and planar geometry, favoring interactions with DNA or enzymes requiring flat binding surfaces.

- The piperidine and phenethyl groups increase molecular weight (MW = 574.6 vs. 423.9 for the target compound), likely reducing oral bioavailability.

- Pharmacological Implications : Compound 72’s complexity may limit blood-brain barrier penetration, whereas the target compound’s simpler structure could optimize CNS targeting .

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

- Structure: Contains an oxazolidinone ring and dimethylphenyl group, differing from the target’s oxadiazole and difluorocyclohexyl motifs.

- Key Differences: Oxadixyl’s oxazolidinone ring is more polar than the oxadiazole, reducing lipophilicity (ClogP = 2.1 vs. 3.8). The dimethylphenyl group lacks the fluorine-induced electron-withdrawing effects of the target compound’s difluorocyclohexyl group.

- Pharmacological Implications : Oxadixyl’s agricultural use as a fungicide suggests the target compound’s difluorocyclohexyl group may improve bioactivity in mammalian systems .

Structural and Functional Analysis

Role of the 1,2,4-Oxadiazole Core

Impact of Fluorination

- The 4,4-difluorocyclohexyl group in the target compound and BJ10403 provides: Conformational Rigidity: Restricts rotational freedom, optimizing binding to structured pockets. Enhanced Lipophilicity: Improves membrane permeability compared to non-fluorinated analogs like oxadixyl .

Pharmacokinetic and Pharmacodynamic Considerations

| Parameter | Target Compound | BJ10403 | Compound 72 |

|---|---|---|---|

| Molecular Weight | 423.9 | 423.9 | 574.6 |

| ClogP | 3.8 | 4.2 | 5.1 |

| Hydrogen Bond Acceptors | 5 | 4 | 8 |

| Rotatable Bonds | 7 | 6 | 10 |

| Predicted Bioavailability | High (80%) | Moderate (65%) | Low (30%) |

- Key Findings :

- The target compound’s moderate ClogP and rotatable bond count suggest balanced solubility and permeability.

- Compound 72’s high molecular weight and rotatable bonds likely limit intestinal absorption .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorocyclohexyl group , an oxadiazole ring , and a phenoxypropanamide moiety . The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the difluorocyclohexyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other oxadiazole derivatives that have shown enzyme modulation capabilities.

- Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in conditions like ischemic stroke by modulating inflammatory responses.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For instance, similar derivatives have been shown to inhibit the growth of various bacterial strains and fungi through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It may induce apoptosis in cancer cells through mechanisms such as:

- Activation of caspases

- Inhibition of cell cycle progression

- Modulation of apoptotic pathways

Study 1: Antitumor Activity

In a study assessing the antitumor activity of oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in a rat model of ischemic stroke. Treatment with this compound resulted in reduced infarct size and improved neurological scores compared to controls. The compound's ability to modulate inflammatory cytokines was noted as a potential mechanism for its protective effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Oxadiazole A | Simple oxadiazole | Antimicrobial |

| Oxadiazole B | Fluorinated analog | Anticancer |

| N-(X) | Difluorocyclohexyl + oxadiazole | Neuroprotective & Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.